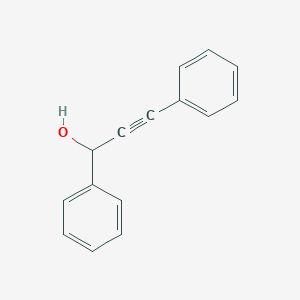

1,3-Diphenyl-2-propyn-1-ol

Description

The exact mass of the compound 1,3-Diphenyl-2-propyn-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167103. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Diphenyl-2-propyn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diphenyl-2-propyn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-diphenylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZWMODRWHHWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80304730 | |

| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1817-49-8 | |

| Record name | α-(2-Phenylethynyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1817-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 167103 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001817498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1817-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167103 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-diphenyl-prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80304730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Diphenyl-2-propyn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Propargylic Alcohols

An In-Depth Technical Guide to the Synthesis of 1,3-Diphenyl-2-propyn-1-ol from Benzaldehyde

Propargylic alcohols are a cornerstone class of molecules in modern organic synthesis, serving as versatile building blocks for a vast array of more complex structures. Their utility stems from the rich chemistry of the alkyne and alcohol functional groups, which can be manipulated selectively to forge new carbon-carbon and carbon-heteroatom bonds. Among these, 1,3-diphenyl-2-propyn-1-ol is a quintessential example, frequently utilized in the synthesis of heterocycles, natural products, and functional materials. This guide provides a comprehensive overview of its synthesis from benzaldehyde, focusing on the core principles, a field-proven experimental protocol, and the mechanistic underpinnings of the transformation.

Core Synthetic Strategy: Alkynylation of Benzaldehyde

The most direct and widely employed method for synthesizing 1,3-diphenyl-2-propyn-1-ol is the nucleophilic addition of a phenylacetylide anion to the electrophilic carbonyl carbon of benzaldehyde. This strategy is predicated on two fundamental steps: the generation of a potent carbon-based nucleophile from the terminal alkyne, phenylacetylene, followed by its reaction with the aldehyde.

The acidity of the terminal proton of phenylacetylene (pKa ≈ 28-29) necessitates the use of a strong base for deprotonation. Common choices include organolithium reagents (e.g., n-butyllithium), sodium amide, or, as detailed in this guide, a Grignard reagent. The resulting metal acetylide is a powerful nucleophile that readily attacks the carbonyl center of benzaldehyde.

Reaction Mechanism: A Stepwise View

The synthesis proceeds via a classic nucleophilic addition mechanism. The key steps involve the activation of the alkyne and its subsequent attack on the carbonyl.

-

Deprotonation/Nucleophile Formation : Phenylacetylene is deprotonated by a strong base, such as an organomagnesium compound (Grignard reagent), to form a magnesium phenylacetylide. This step transforms the weakly acidic alkyne into a potent nucleophilic species.

-

Nucleophilic Attack : The electron-rich terminal carbon of the phenylacetylide anion attacks the electrophilic carbonyl carbon of benzaldehyde.[1][2][3] This attack breaks the π-bond of the carbonyl group, pushing the electrons onto the oxygen atom.

-

Formation of Tetrahedral Intermediate : This nucleophilic attack results in the formation of a transient tetrahedral alkoxide intermediate, where the magnesium cation coordinates with the newly formed alkoxide oxygen.[1][3]

-

Protonation (Work-up) : The reaction is quenched with a mild acid, typically a saturated aqueous solution of ammonium chloride (NH₄Cl), to protonate the alkoxide.[4] This final step yields the desired 1,3-diphenyl-2-propyn-1-ol and magnesium salts, which are removed during the aqueous work-up.

Caption: The core reaction mechanism for the synthesis of 1,3-diphenyl-2-propyn-1-ol.

Detailed Experimental Protocol: A Grignard-Based Approach

This protocol describes a reliable method for the synthesis of 1,3-diphenyl-2-propyn-1-ol using a Grignard reagent to generate the phenylacetylide nucleophile. All glassware should be thoroughly dried in an oven and cooled under an inert atmosphere (nitrogen or argon) before use, as Grignard reagents are highly sensitive to moisture.[5]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Magnesium Turnings | 24.31 | 1.33 g | 55 |

| Ethyl Bromide | 108.97 | 4.3 mL | 50 |

| Phenylacetylene | 102.13 | 5.1 g (5.5 mL) | 50 |

| Benzaldehyde | 106.12 | 5.3 g (5.1 mL) | 50 |

| Anhydrous Diethyl Ether | 74.12 | ~150 mL | - |

| Sat. aq. NH₄Cl | 53.49 | ~100 mL | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

Procedure

-

Preparation of Ethylmagnesium Bromide:

-

Place magnesium turnings in a dry 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. Seal the system under a nitrogen atmosphere.

-

Add ~30 mL of anhydrous diethyl ether to the flask.

-

Dissolve ethyl bromide in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add a small portion (~5 mL) of the ethyl bromide solution to the magnesium. The reaction should initiate, evidenced by cloudiness and gentle refluxing of the ether. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed.

-

-

Formation of Phenylacetylide Grignard:

-

Dissolve phenylacetylene in 30 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution in the flask to 0 °C using an ice bath.

-

Add the phenylacetylene solution dropwise to the stirred ethylmagnesium bromide solution. Vigorous gas (ethane) evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

-

Reaction with Benzaldehyde:

-

Dissolve benzaldehyde in 30 mL of anhydrous diethyl ether and add this to the dropping funnel.

-

Cool the phenylacetylide Grignard solution back to 0 °C.

-

Add the benzaldehyde solution dropwise to the reaction mixture over 30 minutes.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

-

Quenching and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.[4] Stir until the solids dissolve and two clear layers form.

-

Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Combine all organic layers and wash them sequentially with water and then brine.

-

Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product, often an oil or a semi-solid, can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

-

Alternatively, recrystallization from a suitable solvent like a hexane/toluene mixture can yield the pure product as a crystalline solid.[5]

-

Caption: A generalized experimental workflow for the synthesis of 1,3-diphenyl-2-propyn-1-ol.

Catalytic and Enantioselective Methodologies

While the Grignard-based synthesis is robust, significant research has focused on developing catalytic methods for the addition of terminal alkynes to aldehydes. These approaches often offer milder reaction conditions and improved functional group tolerance. Catalytic systems employing zinc, titanium, or silver have been shown to be effective.[6][7]

For professionals in drug development, the synthesis of enantiomerically pure compounds is critical. The alkynylation of aldehydes can be rendered highly enantioselective by using a stoichiometric chiral ligand or a chiral catalyst.[6] For instance, the combination of BINOL (1,1'-bi-2-naphthol) with titanium isopropoxide can catalyze the addition of alkynylzinc reagents to aldehydes, affording chiral propargylic alcohols with high enantiomeric excess.[8][9]

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is essential for confirming its identity and purity.

Properties of 1,3-Diphenyl-2-propyn-1-ol

| Property | Value |

| Molecular Formula | C₁₅H₁₂O |

| Molar Mass | 208.26 g/mol [10] |

| Appearance | White to yellow crystalline solid |

| Melting Point | 49-50 °C[10] |

| Boiling Point | 180 °C @ 5 Torr[10] |

Safety and Handling

-

Diethyl Ether: Extremely flammable and volatile. Work must be conducted in a well-ventilated fume hood, far from ignition sources.

-

Grignard Reagents: Highly reactive with water, protic solvents, and atmospheric oxygen and carbon dioxide. Strict anhydrous and inert atmosphere techniques are mandatory.

-

Benzaldehyde: Can cause skin and eye irritation. Handle with appropriate gloves and safety glasses.

-

Quenching: The quenching of Grignard reactions is highly exothermic and releases flammable gases. The quenching agent must be added slowly and with efficient cooling.

References

-

Reaction of phenylacetylene with benzaldehyde in the presence of ligand... ResearchGate. Available at: [Link]

-

Optimization for catalytic enantioselective addition of phenylacetylene to benzaldehyde. ResearchGate. Available at: [Link]

-

Magnesium mediated carbometallation of propargyl alcohols. University of Ottawa. Available at: [Link]

-

The oxidative coupling between benzaldehyde derivatives and phenylacetylene catalyzed by rhodium complexes via C-H bond activation. ResearchGate. Available at: [Link]

-

Why do Grignard reagents add to propargyl alcohols? Chemistry Stack Exchange. Available at: [Link]

-

Grignard-addition-to-propargylic-allylic-alcohols.pdf. Available at: [Link]

-

Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes. Organic Chemistry Portal. Available at: [Link]

-

Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes. PubMed. Available at: [Link]

-

Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Sciencemadness.org. Available at: [Link]

-

Synthesis of 1,3-diphenyl-2-propyn-1-ol derivatives in water catalyzed by silver ions immobilized on the. SID. Available at: [Link]

-

1,3-DIPHENYL-2-PROPYN-1-OL. ChemBK. Available at: [Link]

-

4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

-

19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry. Available at: [Link]

-

Mechanism of nucleophilic addition reactions | Aldehydes and Ketones. YouTube. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Highly Enantioselective Phenylacetylene Additions to Both Aliphatic and Aromatic Aldehydes [organic-chemistry.org]

- 9. Highly enantioselective phenylacetylene additions to both aliphatic and aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chembk.com [chembk.com]

An In-depth Technical Guide to 1,3-Diphenyl-2-propyn-1-ol: A Versatile Propargyl Alcohol in Modern Synthesis

Introduction

1,3-Diphenyl-2-propyn-1-ol is a propargyl alcohol that serves as a pivotal intermediate in organic synthesis. Its structure, featuring two phenyl rings flanking a propargyl core, provides a unique combination of steric and electronic properties, making it a valuable building block for a diverse array of complex molecules. The presence of a hydroxyl group, a reactive alkyne, and a chiral center renders it a versatile substrate for various transformations, including oxidation, substitution, and addition reactions. This guide offers an in-depth exploration of the chemical properties, structure, synthesis, and reactivity of 1,3-diphenyl-2-propyn-1-ol, providing researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their work.

Molecular Structure and Physicochemical Properties

The fundamental architecture of 1,3-diphenyl-2-propyn-1-ol consists of a three-carbon propargyl chain. A hydroxyl group is attached to the first carbon (C1), which is also bonded to a phenyl group and is a stereocenter. The third carbon (C3) is bonded to the second phenyl group. The defining feature is the carbon-carbon triple bond between C2 and C3.

Structural Details:

-

IUPAC Name: 1,3-diphenylprop-2-yn-1-ol[1]

-

CAS Number: 1817-49-8

-

Molecular Formula: C₁₅H₁₂O

-

Key Functional Groups: Hydroxyl (-OH), Alkyne (-C≡C-), Phenyl (C₆H₅)

-

Chirality: The molecule possesses a chiral center at the carbinol carbon (C1), meaning it can exist as two enantiomers, (R)- and (S)-1,3-diphenyl-2-propyn-1-ol.

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, purification, and use in reactions.

| Property | Value | Reference |

| Molecular Weight | 208.26 g/mol | |

| Appearance | Solid | |

| Melting Point | 47-49 °C | |

| Boiling Point | 183 °C @ 20 mmHg | |

| Density | 1.099 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.618 | |

| Flash Point | >110 °C (>230 °F) - closed cup |

Synthesis of 1,3-Diphenyl-2-propyn-1-ol

The most direct and common synthesis of 1,3-diphenyl-2-propyn-1-ol is through the nucleophilic addition of a phenylacetylide anion to benzaldehyde. This reaction exemplifies a fundamental carbon-carbon bond-forming strategy in organic chemistry.

Causality Behind the Experimental Design: The terminal proton of phenylacetylene is weakly acidic. To generate the nucleophilic phenylacetylide anion, a strong base is required. Organometallic reagents, such as Grignard reagents (e.g., ethylmagnesium bromide) or organolithium reagents, are highly effective for this deprotonation. The resulting acetylide is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of benzaldehyde. The reaction must be conducted under strictly anhydrous (water-free) conditions. Water is more acidic than phenylacetylene and would quench the strong base, preventing the formation of the required nucleophile and halting the reaction. An inert atmosphere (e.g., nitrogen or argon) is essential to prevent the degradation of the organometallic reagents by atmospheric oxygen and moisture.

Caption: Synthesis workflow for 1,3-diphenyl-2-propyn-1-ol.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a representative lab-scale synthesis.

Materials:

-

Magnesium turnings

-

Iodine (a single crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Bromoethane

-

Phenylacetylene

-

Benzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Diethyl ether

Procedure:

-

Grignard Reagent Preparation:

-

Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add magnesium turnings and a crystal of iodine to the flask.

-

Add a small amount of anhydrous THF.

-

In the dropping funnel, place a solution of bromoethane in anhydrous THF. Add a small portion to the magnesium. The reaction is initiated when the brown color of iodine disappears and bubbling is observed.

-

Once initiated, add the remaining bromoethane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir for 30-60 minutes to ensure complete formation of ethylmagnesium bromide.

-

-

Acetylide Formation:

-

Cool the Grignard solution in an ice bath.

-

Add phenylacetylene dropwise via a syringe. A vigorous evolution of ethane gas will be observed. Allow the mixture to stir for 30 minutes after the addition is complete.

-

-

Aldehyde Addition:

-

Add a solution of freshly distilled benzaldehyde in anhydrous THF dropwise to the phenylacetylide solution at 0 °C.

-

After the addition, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

-

Workup and Purification:

-

Cool the reaction mixture again in an ice bath and quench by the slow, careful addition of saturated aqueous NH₄Cl solution.[2]

-

Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

-

Chemical Reactivity and Key Reactions

The reactivity of 1,3-diphenyl-2-propyn-1-ol is dominated by its two primary functional groups: the secondary propargylic alcohol and the alkyne.

Oxidation to 1,3-Diphenyl-2-propyn-1-one

A key transformation is the oxidation of the secondary alcohol to its corresponding ketone, 1,3-diphenyl-2-propyn-1-one (also known as benzoylphenylacetylene).[3] This reaction is crucial as the resulting α,β-alkynyl ketone is a valuable synthetic intermediate.

Causality and Reagent Choice: Various oxidizing agents can be employed, from chromium-based reagents (like PCC or Jones reagent) to milder, more modern methods. For instance, aerobic oxidation systems using catalysts like Fe(NO₃)₃/TEMPO offer an environmentally benign alternative.[4] The general mechanism involves the formation of an intermediate ester (e.g., a chromate ester) followed by an E2-like elimination of the α-proton by a base, which forms the C=O double bond.[5]

Caption: Generalized mechanism for the oxidation of a secondary alcohol.

Propargylic Substitution

The hydroxyl group of 1,3-diphenyl-2-propyn-1-ol can be activated and displaced by a variety of nucleophiles. This propargylic substitution is a powerful tool for introducing new functional groups at the C1 position. The reaction often proceeds through a stabilized propargyl cation intermediate, especially under acidic conditions, which allows for the facile attack of nucleophiles.

Applications in Research and Drug Development

While 1,3-diphenyl-2-propyn-1-ol itself is not typically the final active molecule, it is a critical precursor for compounds with significant biological potential.

-

Synthesis of Chalcone Analogues: The oxidized product, 1,3-diphenyl-2-propyn-1-one, is an alkynyl analogue of a chalcone. Chalcones (1,3-diphenyl-2-propen-1-ones) are a well-studied class of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[3] The alkynyl ketone can be used to synthesize novel chalcone derivatives or other heterocyclic systems.

-

Precursor for Heterocycles: The multifunctional nature of 1,3-diphenyl-2-propyn-1-ol and its derivatives allows for their use in the synthesis of various heterocyclic compounds, which form the core of many pharmaceutical agents.

-

Click Chemistry and Bio-conjugation: The terminal alkyne in related propargyl alcohols is a key functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." While the alkyne in 1,3-diphenyl-2-propyn-1-ol is internal, the propargyl alcohol motif is fundamental to many clickable reagents used in drug discovery, diagnostics, and materials science.

Safety and Handling

1,3-Diphenyl-2-propyn-1-ol requires careful handling due to its potential health effects. The related parent compound, propargyl alcohol, is considered toxic and can cause irritation to the skin, eyes, and respiratory tract.[6][7]

| Hazard Information | Precautionary Measures |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation.[1] |

| Precautionary Codes | P264: Wash hands thoroughly after handling. |

| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P337+P313: If eye irritation persists: Get medical advice/attention. |

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.

References

-

Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Sciencemadness.org. [Link]

- Preparation of 1,3-diphenylprop-2-en-1-one derivatives.

-

Oxidative Rearrangement of Tertiary Propargylic Alcohols. Thieme Chemistry. [Link]

-

1,1,3-Triphenyl-2-propyn-1-ol. PubChem, National Institutes of Health. [Link]

-

trans-1,3-Diphenyl-2-propen-1-ol. PubChem, National Institutes of Health. [Link]

-

1,3-Diphenyl-2-propyn-1-ol. PubChem, National Institutes of Health. [Link]

-

Synthesis of 1,3-diphenylprop-2-yn-1-one (118h) from phenylacetylene... ResearchGate. [Link]

-

Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. National Institutes of Health. [Link]

-

Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. ResearchGate. [Link]

-

Cytochrome P450 2E1 Metabolically Activates Propargyl Alcohol: Propiolaldehyde-Induced Hepatocyte Cytotoxicity. PubMed, National Institutes of Health. [Link]

-

Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene. Organic Chemistry Portal. [Link]

-

2-Propanone, 1,3-diphenyl-. NIST WebBook. [Link]

-

Is propargyl alcohol toxic to humans. Rawsource. [Link]

-

CATALYTIC ENANTIOSELECTIVE ADDITION OF DIALKYLZINCS TO ALDEHYDES USING (2S)-(−)-3-EXO-(DIMETHYLAMINO)ISOBORNEOL [(2S)-DAIB]: (S)-1-PHENYL-1-PROPANOL. Organic Syntheses. [Link]

-

Propargyl Alcohol: Acute Exposure Guideline Levels. National Center for Biotechnology Information, National Institutes of Health. [Link]

- The method of a kind of propargyl alcohol oxidation acetylenic ketone processed.

-

Demystifying The Mechanisms of Alcohol Oxidations. Master Organic Chemistry. [Link]

-

Propargyl alcohol uses - Synthesis, and Safety. Rawsource. [Link]

-

2-Propen-1-ol, 3-phenyl-. NIST WebBook. [Link]

Sources

- 1. 1,3-Diphenyl-2-propyn-1-ol | C15H12O | CID 296659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Aerobic Oxidation of Propargylic Alcohols to α,β-Unsaturated Alkynals or Alkynones Catalyzed by Fe(NO3)3·9H2O, TEMPO and Sodium Chloride in Toluene [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. rawsource.com [rawsource.com]

- 7. rawsource.com [rawsource.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 1,3-Diphenyl-2-propyn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the propargyl alcohol, 1,3-diphenyl-2-propyn-1-ol. The unique structural features of this molecule, including its stereogenic carbinol center, the rigid carbon-carbon triple bond, and the flanking phenyl groups, give rise to a distinct spectroscopic fingerprint. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section will not only present the expected spectral data but also explain the underlying chemical principles, offering insights for researchers working with this and structurally related compounds. Methodologies for data acquisition and visual representations of the molecular structure and fragmentation pathways are also provided to offer a complete analytical perspective.

Introduction

1,3-Diphenyl-2-propyn-1-ol is a valuable synthetic intermediate in organic chemistry and medicinal chemistry. Its rigid structure and functional handles—the hydroxyl group and the alkyne—make it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. Accurate and unambiguous characterization of this molecule is paramount for its use in further synthetic transformations and for establishing structure-activity relationships in drug discovery. Spectroscopic techniques are the cornerstone of this characterization, providing detailed information about the molecule's connectivity, functional groups, and overall structure. This guide serves as a detailed reference for the interpretation of the key spectroscopic data of 1,3-diphenyl-2-propyn-1-ol.

Molecular Structure and Key Spectroscopic Features

The structure of 1,3-diphenyl-2-propyn-1-ol, with the IUPAC name 1,3-diphenylprop-2-yn-1-ol, is characterized by a central propargyl alcohol core flanked by two phenyl rings.[1] The key structural features that influence its spectroscopic properties are:

-

A Chiral Center: The carbinol carbon (C1) is a stereocenter, meaning the molecule can exist as two enantiomers.

-

Two Phenyl Groups: These aromatic rings will dominate the ¹H and ¹³C NMR spectra in the aromatic region.

-

A Disubstituted Alkyne: The carbon-carbon triple bond has characteristic signals in the ¹³C NMR and IR spectra.

-

A Secondary Alcohol: The hydroxyl group gives rise to a characteristic IR absorption and has a proton signal in the ¹H NMR spectrum that can be exchangeable.

Below is a diagram illustrating the molecular structure of 1,3-diphenyl-2-propyn-1-ol.

Figure 1: Molecular structure of 1,3-diphenyl-2-propyn-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-diphenyl-2-propyn-1-ol is expected to show signals corresponding to the aromatic protons, the methine proton at the carbinol center, and the hydroxyl proton.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.60 | Multiplet | 10H |

| Methine-H (CH-OH) | ~5.50 | Singlet | 1H |

| Hydroxyl-H (OH) | Variable (typically 2.0 - 4.0) | Singlet (broad) | 1H |

Interpretation and Rationale:

-

Aromatic Protons: The ten protons on the two phenyl rings will resonate in the downfield region (7.20 - 7.60 ppm) due to the deshielding effect of the aromatic ring currents. The signals will likely appear as a complex multiplet due to overlapping ortho, meta, and para proton resonances.

-

Methine Proton: The proton attached to the carbinol carbon is a methine proton and is expected to appear as a singlet around 5.50 ppm. Its chemical shift is influenced by the adjacent hydroxyl group and the phenyl ring. The absence of adjacent protons results in a singlet multiplicity.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic-C | 125.0 - 142.0 |

| Alkyne-C (C≡C) | 85.0 - 95.0 |

| Carbinol-C (CH-OH) | 60.0 - 70.0 |

Interpretation and Rationale:

-

Aromatic Carbons: The twelve carbons of the two phenyl rings will produce several signals in the aromatic region of the spectrum (125.0 - 142.0 ppm). The number of signals will depend on the symmetry of the rings. The ipso-carbons (carbons directly attached to the propynyl group) will have distinct chemical shifts.

-

Alkynyl Carbons: The two sp-hybridized carbons of the alkyne will resonate in the characteristic range of 85.0 - 95.0 ppm. Due to the electronegativity of the neighboring atoms, the two alkyne carbons will have slightly different chemical shifts.

-

Carbinol Carbon: The carbon atom bonded to the hydroxyl group (C1) is expected to appear in the range of 60.0 - 70.0 ppm. Its chemical shift is influenced by the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-diphenyl-2-propyn-1-ol will show characteristic absorption bands for the hydroxyl group, the carbon-carbon triple bond, and the aromatic rings.

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, broad |

| C-H stretch (aromatic) | 3100 - 3000 | Medium |

| C≡C stretch (alkyne) | 2260 - 2100 | Weak to medium |

| C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (alcohol) | 1200 - 1000 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

Aromatic C-H Stretch: The C-H stretching vibrations of the aromatic rings typically appear as a group of medium intensity bands just above 3000 cm⁻¹.

-

C≡C Stretch: The carbon-carbon triple bond stretch is expected to be a weak to medium intensity band in the 2260-2100 cm⁻¹ region. For symmetrical or nearly symmetrical alkynes, this peak can be very weak or absent.

-

Aromatic C=C Stretch: The characteristic stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear as a series of bands in the 1600-1450 cm⁻¹ region.

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the secondary alcohol is expected in the 1200-1000 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 1,3-diphenyl-2-propyn-1-ol (C₁₅H₁₂O), the expected molecular weight is approximately 208.26 g/mol .[2]

Expected Fragmentation Pattern:

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 208. Key fragmentation pathways would likely involve:

-

Loss of a hydrogen atom: [M-H]⁺ at m/z = 207.

-

Loss of a hydroxyl radical: [M-OH]⁺ at m/z = 191.

-

Loss of water: [M-H₂O]⁺ at m/z = 190.

-

Cleavage of the C1-C2 bond: This would lead to the formation of a stable benzoyl cation ([C₆H₅CO]⁺) at m/z = 105 and a phenylpropargyl radical, or a phenylpropargyl cation at m/z = 103. The benzoyl cation is often a prominent peak for compounds containing a benzoyl moiety.

-

Formation of the tropylium ion: A common fragmentation for compounds with a benzyl group, leading to a peak at m/z = 91.

-

Phenyl cation: A peak at m/z = 77 corresponding to the [C₆H₅]⁺ ion.

Figure 2: Proposed mass spectrometry fragmentation pathway for 1,3-diphenyl-2-propyn-1-ol.

Experimental Methodologies

The following are generalized protocols for the acquisition of spectroscopic data for 1,3-diphenyl-2-propyn-1-ol. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of 1,3-diphenyl-2-propyn-1-ol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) if the spectrometer does not use the solvent signal for referencing.

¹H NMR Acquisition Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse

-

Spectral Width: 0-12 ppm

-

Acquisition Time: 3-4 seconds

-

Relaxation Delay: 2 seconds

-

Number of Scans: 16

¹³C NMR Acquisition Parameters (100 MHz Spectrometer):

-

Pulse Program: Proton-decoupled

-

Spectral Width: 0-200 ppm

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 5 seconds

-

Number of Scans: 1024 (or more depending on sample concentration)

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid 1,3-diphenyl-2-propyn-1-ol sample directly onto the ATR crystal.

-

Apply pressure using the instrument's press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

A background spectrum of the empty ATR crystal should be collected before scanning the sample.

Mass Spectrometry

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Prepare a dilute solution of 1,3-diphenyl-2-propyn-1-ol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

GC-MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 40-400

-

GC Column: A non-polar capillary column (e.g., DB-5ms) is suitable.

-

Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

Conclusion

The spectroscopic data of 1,3-diphenyl-2-propyn-1-ol provides a clear and detailed picture of its molecular structure. The combination of ¹H and ¹³C NMR, IR, and MS allows for the unambiguous identification and characterization of this important synthetic intermediate. The information presented in this guide, including the expected spectral data, their interpretation, and the methodologies for their acquisition, serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. A thorough understanding of these spectroscopic techniques is essential for ensuring the purity and structural integrity of chemical compounds, which is a critical aspect of scientific research and development.

References

-

PubChem. 1,3-Diphenyl-2-propyn-1-ol. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Formation of 1,3-Diphenyl-2-propyn-1-ol

Abstract

1,3-Diphenyl-2-propyn-1-ol is a propargylic alcohol, a class of compounds that serve as highly versatile building blocks in organic synthesis. Their synthetic utility stems from the bifunctional reactivity of the alkyne and the secondary alcohol, which can be manipulated for carbon-carbon bond formation, heterocycle synthesis, and as precursors to more complex molecular architectures. This guide provides an in-depth exploration of the core mechanistic principles governing the formation of 1,3-diphenyl-2-propyn-1-ol, focusing on the nucleophilic addition of a phenylacetylide anion to benzaldehyde. We will dissect the most prevalent and reliable synthetic strategies, including those mediated by organolithium and Grignard reagents, offering field-proven insights into experimental design, causality, and protocol validation.

The Core Principle: Nucleophilic Alkynylation of an Aldehyde

The synthesis of 1,3-diphenyl-2-propyn-1-ol is a classic illustration of carbon-carbon bond formation via the nucleophilic addition of an acetylide to a carbonyl group. The fundamental transformation involves two key components:

-

The Nucleophile: The phenylacetylide anion (Ph-C≡C:⁻), generated in situ from phenylacetylene.

-

The Electrophile: The carbonyl carbon of benzaldehyde, which carries a partial positive charge (δ+) due to the electronegativity of the oxygen atom.[1][2]

The reaction proceeds in two distinct mechanistic steps: first, the nucleophilic attack of the acetylide anion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Second, a protonation step, typically an acidic workup, quenches the alkoxide to yield the final propargylic alcohol.[1]

The primary challenge and the defining feature of each synthetic variant lie in the method used to deprotonate the terminal alkyne of phenylacetylene. The acidity of this proton (pKa ≈ 25) necessitates the use of a sufficiently strong base. Organolithium and organomagnesium (Grignard) reagents are the most common and effective choices for this purpose.[3][4]

Figure 1: General mechanism for the formation of 1,3-diphenyl-2-propyn-1-ol.

Mechanism I: Organolithium-Mediated Synthesis

Organolithium reagents, such as n-butyllithium (n-BuLi), are exceptionally strong bases and are highly effective for the deprotonation of terminal alkynes.[3][5][6] This method is prized for its high efficiency and clean conversion, though it demands rigorous control over experimental conditions.

Mechanistic Causality

-

Choice of Base: n-BuLi is a powerful, non-nucleophilic base ideal for generating the lithium acetylide without competing side reactions. Its conjugate acid, butane, is a volatile gas that simply evolves from the reaction mixture.

-

Solvent System: Anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are mandatory.[5] These solvents are aprotic, preventing premature quenching of the organolithium reagent. Furthermore, they effectively solvate the lithium cation, maintaining the reagent's reactivity.

-

Temperature Control: The initial deprotonation and subsequent addition to benzaldehyde are typically performed at low temperatures (e.g., -78 °C to 0 °C). This is a critical self-validating control; low temperatures mitigate side reactions, such as the reaction of n-BuLi with the THF solvent, and ensure controlled addition to the aldehyde, maximizing the yield of the desired product.[7]

-

Anhydrous Conditions: The entire apparatus must be rigorously dried (e.g., flame- or oven-dried glassware) and maintained under an inert atmosphere (Nitrogen or Argon). Organolithium reagents react rapidly and exothermically with water and atmospheric oxygen.[5] Failure to exclude moisture results in the immediate destruction of the reagent and a failed reaction.

Experimental Protocol: Organolithium Method

Objective: To synthesize 1,3-diphenyl-2-propyn-1-ol from phenylacetylene and benzaldehyde using n-butyllithium.

Materials:

-

Phenylacetylene

-

Benzaldehyde (freshly distilled)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (oven-dried)

Procedure:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Reagent Preparation: In the reaction flask, dissolve phenylacetylene (1.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting solution at this temperature for 30-60 minutes to ensure complete formation of lithium phenylacetylide.

-

Nucleophilic Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the cold acetylide solution. The reaction is often exothermic; maintain the temperature at -78 °C during the addition.

-

Reaction Monitoring & Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots, quenching them with water, and spotting on a silica plate against the starting materials.

-

Workup (Protonation): Cool the flask in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution. This protonates the intermediate alkoxide and hydrolyzes any remaining organolithium reagent.

-

Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Final Product Isolation: The crude product, often an oil or solid, can be purified by recrystallization (e.g., from hexanes/ethyl acetate) or silica gel column chromatography to yield pure 1,3-diphenyl-2-propyn-1-ol.

Figure 2: Experimental workflow for the organolithium-mediated synthesis.

Mechanism II: Grignard Reagent-Mediated Synthesis

The Grignard reaction is another cornerstone of C-C bond formation.[4][8] For this synthesis, a phenylacetylide Grignard reagent is formed and subsequently reacted with benzaldehyde. This method is often considered safer and more manageable on a larger scale than the organolithium route.

Mechanistic Causality

-

Reagent Formation: The key nucleophile, phenylacetylide magnesium bromide (Ph-C≡C-MgBr), is not typically formed directly from phenylacetylene and magnesium metal. Instead, a more reliable and common approach involves an acid-base reaction where phenylacetylene is treated with a pre-formed, simple Grignard reagent like ethylmagnesium bromide (EtMgBr).[9] The ethyl group of EtMgBr acts as the strong base, deprotonating the alkyne to form ethane gas and the desired alkynyl Grignard. This is a self-validating system; the evolution of ethane gas provides a visual cue that the desired deprotonation is occurring.

-

Solvent System: As with all Grignard reactions, anhydrous ether solvents (diethyl ether or THF) are essential.[4][9] The ether molecules coordinate with the magnesium center, stabilizing the reagent in solution and preventing its precipitation.[4]

-

Reaction Conditions: While often conducted at 0 °C or room temperature, the reaction is still highly sensitive to moisture and requires an inert atmosphere. The slightly lower basicity of Grignard reagents compared to organolithiums can sometimes lead to slower reaction times but also fewer side reactions with solvents.

Experimental Protocol: Grignard Method

Objective: To synthesize 1,3-diphenyl-2-propyn-1-ol via a Grignard reaction.

Materials:

-

Magnesium turnings

-

Ethyl bromide

-

Phenylacetylene

-

Benzaldehyde (freshly distilled)

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as initiator)

Procedure:

-

Grignard Reagent Preparation (EtMgBr): In a flame-dried, three-necked flask under nitrogen, place magnesium turnings (1.1 eq). Add a small crystal of iodine. In a dropping funnel, prepare a solution of ethyl bromide (1.1 eq) in anhydrous diethyl ether. Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and the disappearance of the iodine color. Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After addition, stir for an additional 30 minutes to ensure complete formation of EtMgBr.

-

Formation of Alkynyl Grignard: Cool the freshly prepared EtMgBr solution to 0 °C in an ice bath. Slowly add a solution of phenylacetylene (1.0 eq) in anhydrous diethyl ether dropwise. Vigorous bubbling (ethane evolution) will be observed. After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Nucleophilic Addition: Cool the solution back to 0 °C and add a solution of freshly distilled benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

-

Reaction Completion: After the addition, remove the ice bath, allow the mixture to warm to room temperature, and stir for 2-3 hours or until TLC indicates consumption of the benzaldehyde.

-

Workup & Purification: The workup and purification steps are identical to those described in the Organolithium Method (Section 2.2, steps 6-8).

Figure 3: Experimental workflow for the Grignard-mediated synthesis.

Comparative Analysis of Synthetic Methods

The choice between the organolithium and Grignard methods often depends on laboratory resources, scale, and safety considerations. While both are highly effective, they present different advantages and challenges. More advanced catalytic methods offer the significant advantage of enantioselectivity, which is crucial in drug development.

| Parameter | Organolithium Method | Grignard Method | Catalytic Asymmetric Method |

| Reagent Basicity | Very Strong | Strong | N/A (Lewis Acid Catalysis) |

| Typical Yield | High to Excellent (85-95%) | Good to High (75-90%) | Varies, often high (80-99%) |

| Reaction Temp. | Low (-78 °C to 0 °C) | Moderate (0 °C to RT) | Varies (RT to 60 °C)[10] |

| Key Advantages | High reactivity, clean conversion. | Safer to handle, easier to prepare on a large scale.[9] | Produces enantiomerically enriched product.[10][11][12] |

| Key Disadvantages | Requires very low temperatures; reagents can be pyrophoric. | Can be slower; reagent preparation is an extra step. | Requires expensive chiral ligands and metal catalysts. |

| Stereocontrol | None (produces racemate) | None (produces racemate) | High (up to >99% ee possible) |

Conclusion

The formation of 1,3-diphenyl-2-propyn-1-ol is fundamentally achieved through the nucleophilic addition of a phenylacetylide anion to benzaldehyde. The two principal methods, employing organolithium or Grignard reagents, are robust and reliable for preparing the racemic product. The causality behind the experimental choices—strong bases for deprotonation, anhydrous aprotic solvents for reagent stability, and controlled temperatures to maximize yield—underscores the principles of modern organometallic chemistry. For applications requiring stereochemical control, catalytic asymmetric methods represent the state-of-the-art approach. A thorough understanding of these mechanisms and their practical execution is essential for researchers leveraging this important synthetic intermediate.

References

-

Peshkov, V. A., Pereshivkoa, O. P., & Van der Eycken, E. V. (2012). A walk around the A3-coupling. Chemical Society Reviews, 41, 3790-3807.

-

Wikipedia. (n.d.). A3 coupling reaction. Wikipedia.

-

Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry.

-

Rokade, B. V., Barker, J., & Guiry, P. J. (2019). Development of and recent advances in asymmetric A3 coupling. Chemical Society Reviews, 48(18), 4766–4790.

-

Zani, L., & Bolm, C. (2006). The Asymmetric A3 (Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Angewandte Chemie International Edition, 45(46), 7782-7784.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.

-

Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal.

-

Ma, S., & Yu, F. (2010). Synthesis of polysubstituted furans based on a stepwise Sonogashira coupling of (Z)-3-iodoalk-2-en-1-ols with terminal propargylic alcohols and subsequent Au(I)- or Pd(II)-catalyzed cyclization-aromatization via elimination of H2O. The Journal of Organic Chemistry, 75(8), 2589–2598.

-

Reddy, B. V. S., et al. (2010). Coupling-isomerization synthesis of chalcones. Organic Letters, 12(21), 4884–4887.

-

Trost, B. M., & Weiss, A. H. (2009). The enantioselective addition of alkyne nucleophiles to carbonyl groups. Advanced Synthesis & Catalysis, 351(1-2), 963-983.

-

Jiang, B., & Tu, S.-J. (2009). Facile Enantioselective Synthesis of Propargylic Alcohols by Direct Addition of Terminal Alkynes to Aldehydes. Angewandte Chemie International Edition, 48(18), 3366-3369.

-

ResearchGate. (n.d.). Reaction of phenylacetylene with benzaldehyde in the presence of ligand... ResearchGate.

-

BenchChem. (2025). An In-Depth Technical Guide to Diphenylpropynone. BenchChem.

-

ScienceMadness.org. (2013). Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. Sciencemadness.org.

-

Chegg. (2020). The Grignard Reaction: Synthesis of 1,2-diphenyl-1,2-propanediol via a Diastereoselective Reaction. Chegg.

-

Myers, A. (n.d.). Organolithium Reagents. Harvard University.

-

Sigma-Aldrich. (n.d.). Organolithium Reagents. Sigma-Aldrich.

-

Chemistry LibreTexts. (2022). Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts.

-

ScienceMadness.org. (n.d.). EXPERIMENT 3: The Grignard Reaction: Synthesis of... Sciencemadness.org.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 有机锂试剂_有机金属试剂_化学合成-默克生命科学 [sigmaaldrich.cn]

- 4. sciencemadness.org [sciencemadness.org]

- 5. people.uniurb.it [people.uniurb.it]

- 6. fishersci.it [fishersci.it]

- 7. The Enantioselective Addition of Alkyne Nucleophiles to Carbonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chegg.com [chegg.com]

- 9. Sciencemadness Discussion Board - Synthesis of 1,1,3-triphenylprop-2-yn-1-ol. A precursor to rubrene. - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 1,3-Diphenyl-2-propyn-1-ol Derivatives

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds with significant therapeutic potential is perpetual. The 1,3-diphenyl-2-propyn-1-ol framework, a propargyl alcohol, presents a compelling yet underexplored area of research. While its structural analog, the 1,3-diphenyl-2-propen-1-one (chalcone) core, has been extensively investigated for a wide array of biological activities, the propynol derivatives remain a frontier for discovery. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of 1,3-diphenyl-2-propyn-1-ol derivatives, drawing insights from the well-established pharmacology of related compounds and outlining detailed methodologies for their investigation.

The central hypothesis is that the structural and electronic characteristics of the 1,3-diphenyl-2-propyn-1-ol scaffold may confer a unique pharmacological profile, potentially encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. This guide will delve into the scientific rationale behind these potential activities, provide detailed protocols for their experimental validation, and offer insights into the underlying mechanisms of action.

Potential Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity: Targeting Key Mediators of Inflammation

The inflammatory response, while a crucial defense mechanism, can lead to chronic diseases when dysregulated. A key study on 1,3-diphenylprop-2-yn-1-ones, the ketone analogs of our core structure, revealed their potential as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX).[1][2] This finding is a strong indicator that 1,3-diphenyl-2-propyn-1-ol derivatives may also exhibit anti-inflammatory effects.

The propynone derivative, 1-(4-fluorophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one, demonstrated potent and selective COX-2 inhibition, while 1-(4-cyanophenyl)-3-(4-methanesulfonylphenyl)prop-2-yn-1-one showed a balanced inhibition of both COX and 5-LOX.[1] The anti-inflammatory actions of the structurally related chalcones are well-documented and are often attributed to the suppression of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.[3][4][5]

Putative Mechanism of Action:

The anti-inflammatory potential of 1,3-diphenyl-2-propyn-1-ol derivatives likely stems from their ability to modulate key inflammatory signaling pathways. By inhibiting enzymes like COX and LOX, these compounds can reduce the production of prostaglandins and leukotrienes, respectively. Furthermore, they may interfere with the activation of transcription factors such as NF-κB, which plays a central role in the expression of pro-inflammatory genes.

Caption: Putative anti-inflammatory mechanism of 1,3-diphenyl-2-propyn-1-ol derivatives.

Anticancer Potential: Inducing Cytotoxicity in Cancer Cells

Chalcones, the propenone analogs of our target compounds, have demonstrated significant anticancer activities across a variety of cancer cell lines.[6][7] Their mechanisms of action are diverse and include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The structural similarities suggest that 1,3-diphenyl-2-propyn-1-ol derivatives could also possess cytotoxic effects against cancer cells. Novel analogs of ceramidase inhibitors with a similar phenylpropanol backbone have shown promising anticancer activity.[8]

Hypothesized Anticancer Mechanisms:

The triple bond in the propynol scaffold may interact with biological nucleophiles within cancer cells, leading to covalent modification of key proteins and enzymes involved in cell proliferation and survival. Potential mechanisms include:

-

Induction of Apoptosis: Activation of caspase cascades and modulation of Bcl-2 family proteins.

-

Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M phase).

-

Inhibition of Kinases: Targeting protein kinases that are often dysregulated in cancer.

Antimicrobial Activity: A Broad Spectrum of Possibilities

The search for new antimicrobial agents is a global health priority. While direct studies on the antimicrobial properties of 1,3-diphenyl-2-propyn-1-ol are scarce, the related chalcones have shown activity against a range of bacteria and fungi.[9] The lipophilic nature of the diphenyl structure may facilitate the passage of these compounds through microbial cell membranes.

Potential Antimicrobial Mechanisms:

The antimicrobial action could be due to the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with microbial nucleic acid synthesis. The alkynyl group could also play a role in interacting with microbial targets.

Neuroprotective Effects: Combating Oxidative Stress and Neuroinflammation

Neurodegenerative diseases are often characterized by oxidative stress and chronic neuroinflammation. Chalcone derivatives have been investigated for their neuroprotective effects, demonstrating the ability to scavenge free radicals and suppress the production of nitric oxide in neuronal cells.[10][11] These properties are crucial for protecting neurons from damage.

Postulated Neuroprotective Mechanisms:

1,3-diphenyl-2-propyn-1-ol derivatives may exert neuroprotection through:

-

Antioxidant Activity: Direct scavenging of reactive oxygen species (ROS) or upregulation of endogenous antioxidant enzymes.

-

Anti-inflammatory Action in the CNS: Inhibition of microglial activation and the subsequent release of pro-inflammatory cytokines.

-

Modulation of Neuroprotective Signaling Pathways: Activation of pathways such as the Nrf2-ARE pathway, which is crucial for cellular defense against oxidative stress.[12][13]

Experimental Protocols for Biological Evaluation

A rigorous and systematic evaluation of the potential biological activities of 1,3-diphenyl-2-propyn-1-ol derivatives is essential. The following are detailed, step-by-step protocols for key in vitro assays.

Assessment of Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]

Experimental Workflow:

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well flat-bottomed plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the 1,3-diphenyl-2-propyn-1-ol derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[15]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Evaluation of Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Detailed Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the 1,3-diphenyl-2-propyn-1-ol derivatives for 1 hour.

-

Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve.

Assessment of Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[18][19][20][21][22]

Detailed Protocol:

-

Preparation of Inoculum: Grow the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.[19]

-

Serial Dilution of Compounds: Prepare a two-fold serial dilution of the 1,3-diphenyl-2-propyn-1-ol derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Add a fixed volume of the standardized microbial suspension to each well.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Evaluation of Neuroprotective Activity: In Vitro Neurotoxicity Assay

This assay assesses the ability of the compounds to protect neuronal cells from a neurotoxin-induced injury.

Detailed Protocol:

-

Cell Culture: Culture neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary cortical neurons) in appropriate culture medium.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the 1,3-diphenyl-2-propyn-1-ol derivatives for 2-24 hours.[23]

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) for oxidative stress, glutamate for excitotoxicity, or amyloid-beta (Aβ) peptides for an Alzheimer's disease model.[23]

-

Assessment of Cell Viability: After the desired incubation period (e.g., 24 hours), assess cell viability using the MTT assay as described previously.

-

Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the 1,3-diphenyl-2-propyn-1-ol derivatives to determine the protective effect.

Data Presentation and Interpretation

For each of the described assays, it is crucial to present the data in a clear and concise manner. The following tables provide templates for organizing the experimental results.

Table 1: Anticancer Activity of 1,3-Diphenyl-2-propyn-1-ol Derivatives (IC₅₀ Values in µM)

| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |

| Derivative 1 | |||

| Derivative 2 | |||

| Doxorubicin (Control) |

Table 2: Anti-Inflammatory Activity of 1,3-Diphenyl-2-propyn-1-ol Derivatives (Inhibition of NO Production)

| Compound | Concentration (µM) | % Inhibition of NO Production |

| Derivative 1 | 10 | |

| 25 | ||

| 50 | ||

| L-NAME (Control) | 100 |

Table 3: Antimicrobial Activity of 1,3-Diphenyl-2-propyn-1-ol Derivatives (MIC in µg/mL)

| Compound | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |

| Derivative 1 | |||

| Derivative 2 | |||

| Ciprofloxacin (Control) | |||

| Fluconazole (Control) |

Table 4: Neuroprotective Activity of 1,3-Diphenyl-2-propyn-1-ol Derivatives (% Cell Viability)

| Treatment | Control | H₂O₂ (100 µM) | Derivative 1 (10 µM) + H₂O₂ | Derivative 1 (25 µM) + H₂O₂ |

| % Cell Viability | 100 |

Conclusion and Future Directions

The 1,3-diphenyl-2-propyn-1-ol scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the extensive research on the structurally related chalcones and the preliminary findings on propynone derivatives, there is a strong scientific rationale to investigate the anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential of this class of compounds. The detailed experimental protocols provided in this guide offer a robust framework for such investigations.

Future research should focus on the synthesis of a diverse library of 1,3-diphenyl-2-propyn-1-ol derivatives with various substitutions on the phenyl rings to establish clear structure-activity relationships. Promising lead compounds identified through in vitro screening should be further evaluated in in vivo animal models to assess their efficacy and safety profiles. Elucidation of the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their optimization and potential clinical translation.

References

-

(PDF) Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved January 21, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). protocols.io. Retrieved January 21, 2026, from [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Protocols. Retrieved January 21, 2026, from [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases. (2005, November 1). PubMed. Retrieved January 21, 2026, from [Link]

-

MTT Analysis Protocol. (n.d.). Creative Bioarray. Retrieved January 21, 2026, from [Link]

-

Synthesis and Biological Evaluation of 1,3-diphenylprop-2-en-1-ones Possessing a Methanesulfonamido or an Azido Pharmacophore as cyclooxygenase-1/-2 Inhibitors. (2006, October 15). PubMed. Retrieved January 21, 2026, from [Link]

-

Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. Retrieved January 21, 2026, from [Link]

-

EnzyChrom™ Nitric Oxide Synthase Assay Kit. (n.d.). BioAssay Systems. Retrieved January 21, 2026, from [Link]

-

Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity. (2025). In Springer Protocols. Springer Nature. Retrieved from [Link]

-

Anti-Inflammatory Trends of 1, 3-Diphenyl-2-propen-1-one Derivatives. (2025, August 8). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Exploring Promising Immunomodulatory Potential of Natural and Synthetic 1,3-Diphenyl-2-propen-1-one Analogs: A Review of Mechanistic Insight. (2018, January 19). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Discovery of (E)-1,3-Diphenyl-2-Propen-1-One Derivatives as Potent and Orally Active NLRP3 Inflammasome Inhibitors for Colitis. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. (2007, June 15). PubMed. Retrieved January 21, 2026, from [Link]

-

How can I assay nitric oxide synthase activity in human RBCs? (2014, June 16). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

-

Nitric Oxide Synthase Assay Kit, Colorimetric. (n.d.). Merck Millipore. Retrieved January 21, 2026, from [Link]

-

Efficient Synthesis and Neuroprotective Effect of Substituted 1,3-diphenyl-2-propen-1-ones. (2008, July 10). PubMed. Retrieved January 21, 2026, from [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021, November 25). Spandidos Publications. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenase and lipoxygenase. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and biological evaluation of anti-inflammatory activity of 1,3 diphenyl propenone derivatives. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]

-

In Silico Comparison of Quantum and Bioactivity Parameters of a Series of Natural Diphenyl Acetone Analogues, and In Vitro Caco-2 Studies on Three Main Chalcone Derivatives. (2024, October 17). MDPI. Retrieved January 21, 2026, from [Link]

-

Antimicrobial activity of compounds 1, 2 and 3. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Protective effects of 1,3-diaryl-2-propen-1-one derivatives against H₂O₂ -induced damage in SK-N-MC cells. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. (2025, November 28). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Syntheses, characterization and antimicrobial activity of 3-(Aminophenyl)-1,3-diphenylpropanones, novel aza-michael products. (2025, August 5). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Synthesis and Anticancer Activity of Some Novel 1,3-Diaryl/heteroarylprop-2-en-1-one Derivatives. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Novel analogs of D-e-MAPP and B13. Part 1: synthesis and evaluation as potential anticancer agents. (2008, January 15). PubMed. Retrieved January 21, 2026, from [Link]

-

QSAR analysis of 1,3-diaryl-2-propen-1-ones and their indole analogs for designing potent antibacterial agents. (2009, April 30). Semantic Scholar. Retrieved January 21, 2026, from [Link]

-

Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). Frontiers. Retrieved January 21, 2026, from [Link]

-

Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Neuroprotective Role of Phytochemicals. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Molecular mechanisms underlying the neuroprotective effects of polyphenols: implications for cognitive function. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

Sources

- 1. Synthesis and biological evaluation of 1,3-diphenylprop-2-yn-1-ones as dual inhibitors of cyclooxygenases and lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Anti-inflammatory trends of 1, 3-diphenyl-2-propen-1-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Novel analogs of D-e-MAPP and B13. Part 1: synthesis and evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]